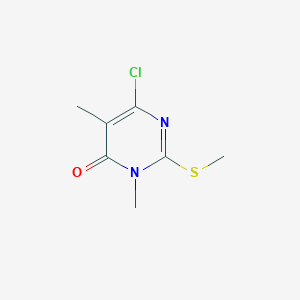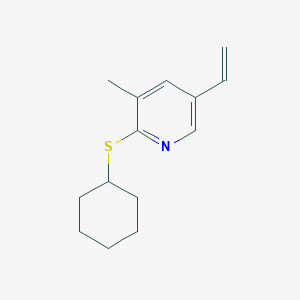
tert-Butyl (4-methylcinnolin-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-methylcinnolin-8-yl)carbamate: is a chemical compound with the molecular formula C14H17N3O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4-methylcinnolin-8-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-methylcinnolin-8-yl)carbamate typically involves the reaction of 4-methylcinnoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-methylcinnolin-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the cinnoline ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-methylcinnolin-8-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl (4-methylcinnolin-8-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The molecular pathways involved include the modulation of signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
tert-Butyl carbamate: A simpler derivative of carbamic acid with similar reactivity but lacking the cinnoline ring.
tert-Butyl (4-ethynylphenyl)carbamate: Another derivative with different substituents on the aromatic ring, leading to different chemical properties and applications
Uniqueness: tert-Butyl (4-methylcinnolin-8-yl)carbamate is unique due to the presence of the cinnoline ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H17N3O2 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
tert-butyl N-(4-methylcinnolin-8-yl)carbamate |
InChI |
InChI=1S/C14H17N3O2/c1-9-8-15-17-12-10(9)6-5-7-11(12)16-13(18)19-14(2,3)4/h5-8H,1-4H3,(H,16,18) |
InChI-Schlüssel |
SHCPQVSCPBNFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC2=C1C=CC=C2NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)











